Cas no 937161-86-9 (1-Amino-4-bromo-1H-pyrrole-2-carbonitrile)
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
- 1-amino-4-bromopyrrole-2-carbonitrile
- 1H-Pyrrole-2-carbonitrile, 1-amino-4-bromo-
- PB35912
- 937161-86-9
- MFCD23105808
- CS-0053925
- SB10601
- SCHEMBL169535
- DTXSID20728471
- SY293139
- P13443
- DB-328860
-
- MDL: MFCD23105808
- Inchi: 1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2
- InChI Key: QSDCGMIUSPOHMC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)N(C=1)N
Computed Properties
- Exact Mass: 184.95886g/mol
- Monoisotopic Mass: 184.95886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 54.7Ų
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile Pricemore >>
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| Alichem | A109006938-5g |
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile |
937161-86-9 | 95% | 5g |
$1775.50 | 2023-08-31 | |
| Alichem | A109006938-10g |
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937161-86-9 | 95% | 10g |
$2454.21 | 2023-08-31 | |
| Alichem | A109006938-25g |
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937161-86-9 | 95% | 25g |
$4877.60 | 2023-08-31 | |
| Chemenu | CM126432-100mg |
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937161-86-9 | 95%+ | 100mg |
$281 | 2021-08-05 | |
| Chemenu | CM126432-250mg |
1-amino-4-bromo-1H-pyrrole-2-carbonitrile |
937161-86-9 | 95%+ | 250mg |
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| Chemenu | CM126432-1g |
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$813 | 2021-08-05 | |
| Chemenu | CM126432-5g |
1-amino-4-bromo-1H-pyrrole-2-carbonitrile |
937161-86-9 | 95%+ | 5g |
$2344 | 2021-08-05 | |
| Apollo Scientific | OR924899-250mg |
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile |
937161-86-9 | 95% | 250mg |
£230.00 | 2023-09-02 | |
| Apollo Scientific | OR924899-1g |
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile |
937161-86-9 | 95% | 1g |
£570.00 | 2023-09-02 | |
| Chemenu | CM126432-1g |
1-amino-4-bromo-1H-pyrrole-2-carbonitrile |
937161-86-9 | 95%+ | 1g |
$387 | 2024-07-19 |
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile Suppliers
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Recent Advances in the Study of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile (CAS: 937161-86-9)
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile (CAS: 937161-86-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its utility as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic routes, biological activities, and potential applications in drug discovery.
The compound's pyrrole core, functionalized with amino, bromo, and cyano groups, provides multiple sites for chemical modification, making it an attractive scaffold for medicinal chemists. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile via a one-pot reaction involving bromination and cyanation of pyrrole derivatives. The researchers reported a yield of 78% under optimized conditions, with the product characterized by NMR and mass spectrometry. This improved synthetic protocol has facilitated broader exploration of the compound's pharmaceutical potential.
In terms of biological activity, recent in vitro studies have revealed promising kinase inhibitory properties of derivatives based on this scaffold. A research team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that structural analogs of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile exhibited selective inhibition against JAK3 kinase (IC50 = 38 nM) while showing minimal activity against other JAK family members. This selectivity profile suggests potential applications in developing targeted therapies for autoimmune diseases. Molecular docking studies indicated that the bromo and cyano groups play crucial roles in binding to the kinase's ATP pocket.
Beyond kinase inhibition, emerging research has investigated the antimicrobial potential of this compound. A 2024 study in the European Journal of Medicinal Chemistry demonstrated that certain 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile derivatives displayed potent activity against drug-resistant Staphylococcus aureus strains (MIC = 2 μg/mL). The mechanism of action appears to involve disruption of bacterial cell wall biosynthesis, as evidenced by transmission electron microscopy studies showing abnormal cell wall morphology in treated bacteria. These findings position the compound as a promising lead for developing new antibiotics to address the growing threat of antimicrobial resistance.
From a drug development perspective, pharmacokinetic studies of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile derivatives have shown mixed results. While the compounds generally demonstrate good metabolic stability in human liver microsomes (t1/2 > 120 minutes), their aqueous solubility remains a challenge for formulation development. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to overcome these limitations, as reported in a 2023 publication in Molecular Pharmaceutics.
In conclusion, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile (CAS: 937161-86-9) represents a valuable chemical scaffold with diverse therapeutic potential. Current research directions include further optimization of its kinase inhibitory properties, exploration of additional biological targets, and development of improved formulations to enhance bioavailability. As synthetic methodologies continue to advance and biological understanding deepens, this compound is likely to play an increasingly important role in medicinal chemistry and drug discovery efforts in the coming years.
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